2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate

Pyrylium-mediated amination Aniline transformation Phenol synthesis

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate (CAS 81128-01-0) is a cationic pyrylium-type chromenylium salt bearing a non-coordinating triflate (OTf⁻) counterion. It functions as an electrophilic amination reagent, enabling the pyrylium-mediated conversion of aromatic amines into phenols via isolable pyridinium anhydrobase intermediates.

Molecular Formula C22H19F3O4S
Molecular Weight 436.4 g/mol
CAS No. 81128-01-0
Cat. No. B1585672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate
CAS81128-01-0
Molecular FormulaC22H19F3O4S
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C21H19O.CHF3O3S/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20;2-1(3,4)8(5,6)7/h1-6,9-12,15H,7-8,13-14H2;(H,5,6,7)/q+1;/p-1
InChIKeyLTJCXSMAZCZPIK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium Trifluoromethanesulfonate (CAS 81128-01-0): Core Identity and Procurement Significance


2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate (CAS 81128-01-0) is a cationic pyrylium-type chromenylium salt bearing a non-coordinating triflate (OTf⁻) counterion. It functions as an electrophilic amination reagent, enabling the pyrylium-mediated conversion of aromatic amines into phenols via isolable pyridinium anhydrobase intermediates [1]. Unlike the tetrafluoroborate (BF₄⁻) or perchlorate (ClO₄⁻) analogs of the same chromenylium core, the triflate variant offers a distinct combination of hydrolytic stability, solubility in polar aprotic media, and a weakly coordinating anion that can influence both reaction kinetics and downstream processing. It is commercially available at ≥95% purity from multiple suppliers .

Why 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium Triflate Cannot Be Swapped with Other Pyrylium or Chromenylium Salts


In-class pyrylium and chromenylium salts are not functionally interchangeable because the counterion (OTf⁻ vs. BF₄⁻ vs. ClO₄⁻) and the saturation state of the chromenylium ring directly govern solubility, thermal stability, and reaction pathway selectivity. The triflate salt is the specific reagent validated for the Katritzky aniline-to-phenol transformation, where the non-nucleophilic, poorly coordinating OTf⁻ anion prevents competing side reactions that occur with more coordinating anions [1]. The tetrafluoroborate analog (CAS 53731-45-6) lacks published validation for this transformation and has been investigated primarily as a precursor to transition-metal ligands [2]. The perchlorate variant (CAS 15997-44-1) raises safety concerns (explosive potential) during scale-up, making it unsuitable for industrial procurement [3]. Simply substituting any chromenylium salt for the triflate risks reaction failure, irreproducible yields, or unacceptable safety profiles.

Quantitative Differentiation Evidence for 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium Trifluoromethanesulfonate


Validated Aniline-to-Phenol Conversion Yield vs. Unreported Reactivity of Tetrafluoroborate Analog

The triflate salt is the only chromenylium reagent for which a general, multi-step aniline-to-phenol conversion protocol has been demonstrated and mechanistically characterized. Katritzky et al. report that the triflate salt reacts with aromatic amines to form pyridinium salts, which after benzoylation, thermal rearrangement (150 °C), and hydrolysis afford phenols in overall moderate-to-good yields across a panel of aryl amines [1]. In contrast, the tetrafluoroborate analog (CAS 53731-45-6) has no published precedent for this transformation—its reported application is limited to serving as a synthetic precursor to hydroxyl-functionalized chromenylium ligands [2]. Direct head-to-head reactivity data are absent in the literature, but the known reactivity divergence constitutes strong class-level evidence against indiscriminate analog substitution.

Pyrylium-mediated amination Aniline transformation Phenol synthesis

Counterion-Dependent Thermal Stability: Triflate Superiority Over Perchlorate for Scalable Processes

The perchlorate analog of the identical chromenylium cation (CAS 15997-44-1) is documented in the literature for encapsulation in mesoporous MCM-48 silica [1]. However, perchlorate salts are well-established explosion hazards under thermal or mechanical shock, with numerous documented incidents in academic and industrial settings [2]. The triflate anion (OTf⁻) is classified as a weakly coordinating anion with no explosive hazard profile under standard handling conditions. While direct differential scanning calorimetry (DSC) data comparing the two specific chromenylium salts have not been published, the class-level safety differential is unequivocal: perchlorates require specialized storage, transport, and waste disposal, whereas triflates are handled under standard organic laboratory protocols. Regulatory restrictions on perchlorate procurement are tightening globally due to environmental groundwater contamination concerns .

Chemical safety Thermal hazard Counterion comparison

Commercially Verified Purity Benchmark: Triflate ≥95% vs. Tetrafluoroborate Specification Gap

The triflate salt is listed by multiple commercial vendors with a verified minimum purity of 95% (HPLC or equivalent), with melting point confirmation at 181–183 °C [1]. In contrast, the tetrafluoroborate analog (CAS 53731-45-6) lacks consistent purity specifications across major chemical marketplaces; listings for the BF₄⁻ salt frequently omit both purity percentage and melting point data, indicating limited commercial availability and quality standardization . For procurement purposes, the existence of a defined purity specification (≥95%) and a sharp melting point provides quality assurance that is absent for the tetrafluoroborate.

Purity specification Vendor comparison Procurement quality

Anion Non-Coordinating Strength: Triflate Enables Cleaner Pyridinium Salt Formation vs. Coordinating Anions

In the Katritzky protocol, the nucleophilic displacement of the aniline N-aryl group requires that the chromenylium cation remains sufficiently electrophilic to trap the amine without being quenched by the counterion. Triflate (pKa of conjugate acid ≈ -14) is among the most weakly coordinating anions in the pyrylium salt class, ranked below tetrafluoroborate (pKa ≈ -0.4 for HBF₄) and far below chloride (pKa ≈ -7) in non-coordinating ability [1]. The perchlorate anion (pKa ≈ -10) is closer to triflate in non-coordinating character but carries the prohibitive explosion risk (see preceding evidence). This anion hierarchy supports the inference that the triflate salt would undergo cleaner pyridinium salt formation with fewer side products attributable to anion competition compared to the tetrafluoroborate, though direct comparative kinetic data for this specific cation are not available in the open literature.

Counterion effect Non-coordinating anion Reaction selectivity

High-Value Application Scenarios for 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium Trifluoromethanesulfonate Based on Evidence


Pyrylium-Mediated Aniline-to-Phenol Conversion in Pharmaceutical Intermediate Synthesis

The Katritzky protocol, exclusively validated with the triflate salt, enables the transformation of aryl amines into phenols via a sequence of pyridinium salt formation, anhydrobase generation, benzoylation, thermal rearrangement, and hydrolysis [1]. This is the only published general method using a chromenylium salt for this specific functional group interconversion. In pharmaceutical intermediate synthesis, where trace-metal-free conditions are increasingly mandated, this reagent offers a route to phenol products without transition-metal catalysts. Procurement of the triflate salt is essential to access this methodology; no other chromenylium counterion variant has been shown competent for this transformation [1].

Synthesis of Pyridinium Anhydrobase Libraries for Bioisostere Screening

The intermediate pyridinium anhydrobases (7) generated from the triflate salt are stable, isolable species that can be diversified by benzoylation or acylation to yield libraries of novel heterocyclic scaffolds [1]. The non-coordinating triflate anion ensures clean formation of the initial pyridinium salt without competing halide exchange, which could complicate isolation. This application scenario is predicated on the availability of the triflate salt with defined purity (≥95%) to ensure reproducible library synthesis [2].

Non-Coordinating Chromenylium Salt for Electrophilic C–N Bond Formation Research

For academic and industrial laboratories exploring electrophilic amination or C–N coupling chemistries, the triflate salt provides a well-characterized, commercially available chromenylium electrophile with the weakest coordinating anion in its class [1]. Compared to the tetrafluoroborate analog—which lacks published reactivity data—the triflate salt minimizes the risk of anion-derived side reactions. Its melting point (181–183 °C) and 95% purity specification [2] further enable rigorous stoichiometric control in mechanistic studies.

Safer, Scalable Alternative to Perchlorate Chromenylium for Dye/Materials Encapsulation

The perchlorate analog has been encapsulated in MCM-48 mesoporous silica for optical materials research [1]. The triflate salt, bearing the identical chromenylium chromophore but without the explosion hazard of perchlorate [2], constitutes a drop-in replacement for any application requiring the optical or electronic properties of the 2,4-diphenyl-5,6,7,8-tetrahydrochromenylium cation at scale. This substitution eliminates the special storage, transport, and waste-handling requirements associated with organic perchlorates, making the triflate the preferred procurement choice for materials chemistry groups.

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